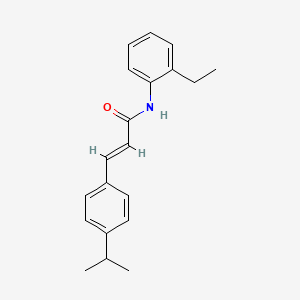![molecular formula C19H14BrN3O5S B6007311 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6007311.png)
2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPN is a sulfonamide derivative that has been synthesized by various methods and has been found to exhibit promising biological activities. In
Mécanisme D'action
The mechanism of action of 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide is not fully understood, but it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been found to inhibit the activity of enzymes involved in the biosynthesis of folic acid, which is essential for the growth of microorganisms. 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been found to exhibit various biochemical and physiological effects. 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the biosynthesis of folic acid. 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has also been found to induce DNA damage in cancer cells, leading to cell death. In addition, 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide also has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for the research on 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide. One direction is to explore the potential of 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide as an antimicrobial agent by conducting more in vitro and in vivo studies. Another direction is to investigate the potential of 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide as a cancer treatment by conducting more preclinical and clinical studies. Additionally, the development of more efficient synthesis methods for 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide and its analogs could lead to the discovery of new and more potent compounds.
Méthodes De Synthèse
2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been synthesized by various methods, including the reaction of 2-bromo-5-nitrobenzoic acid with N-phenyl-p-phenylenediamine in the presence of sulfuric acid and acetic anhydride. Another method involves the reaction of 2-bromo-5-nitrobenzoic acid with N-(3-nitrophenyl)sulfonamide in the presence of triethylamine and acetic anhydride. The synthesis of 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has also been achieved using microwave irradiation.
Applications De Recherche Scientifique
2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has been tested against various bacterial and fungal strains, and it has shown promising results as a potential antimicrobial agent. 2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide has also been found to exhibit cytotoxic activity against cancer cell lines, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
2-bromo-5-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-18-10-9-16(12-17(18)19(24)21-13-5-2-1-3-6-13)29(27,28)22-14-7-4-8-15(11-14)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNNJKPKCNHMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007236.png)
![2-{3-[2-(cyclohexylmethyl)-4-morpholinyl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B6007249.png)
![3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6007261.png)

![5-(2,5-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6007279.png)
![N-(3,4-dichlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6007286.png)
![ethyl 4-[3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B6007288.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6007298.png)
![{3-(3-chlorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B6007304.png)
![2-{1-(3-methylbutyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6007310.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6007316.png)
![2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007337.png)